Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine
CAS No.: 55496-62-3
Cat. No.: VC7116765
Molecular Formula: C9H16N2O5S
Molecular Weight: 264.3
* For research use only. Not for human or veterinary use.
![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine - 55496-62-3](/images/structure/VC7116765.png)
Specification
CAS No. | 55496-62-3 |
---|---|
Molecular Formula | C9H16N2O5S |
Molecular Weight | 264.3 |
IUPAC Name | N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid;hydrate |
Standard InChI | InChI=1S/C7H12N2S.C2H2O4.H2O/c1-6-7(3-4-8-2)10-5-9-6;3-1(4)2(5)6;/h5,8H,3-4H2,1-2H3;(H,3,4)(H,5,6);1H2 |
Standard InChI Key | HWUPLIKXDLLODR-UHFFFAOYSA-N |
SMILES | CC1=C(SC=N1)CCNC.C(=O)(C(=O)O)O.O |
Introduction
Chemical Identity and Structural Properties
Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine possesses the molecular formula C₇H₁₂N₂S and a molecular weight of 156.249 g/mol . Key physicochemical parameters include an exact mass of 156.072 g/mol, a polar surface area (PSA) of 53.16 Ų, and a calculated LogP (octanol-water partition coefficient) of 1.604, indicating moderate lipophilicity . The compound’s structure features:
-
A 4-methylthiazole core (positions 4 and 5) providing aromaticity and electron-rich regions.
-
An ethylamine side chain at the thiazole’s 5-position, with a methyl group substituent on the amine nitrogen.
The thiazole ring’s sulfur atom contributes to hydrogen bonding and π-π stacking interactions, while the methyl groups enhance steric bulk and metabolic stability .
Synthetic Approaches and Analytical Characterization
While no explicit synthesis for Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine is documented in the literature, analogous thiazole-ethylamine derivatives are typically synthesized via:
-
Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioureas or thioamides.
-
Nucleophilic Substitution: Reaction of 5-bromo-4-methylthiazole with methylamine-containing nucleophiles.
For example, structurally related compounds such as 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles are synthesized using 3-(dimethylamino)-2-(4-methyl-2-(methylamino)thiazole-5-carbonyl)acrylonitrile intermediates . Purification often involves recrystallization or reverse-phase HPLC, with characterization via:
-
¹H/¹³C NMR: Distinct signals for thiazole protons (δ 8.8–9.3 ppm) and methyl groups (δ 2.3–2.9 ppm) .
-
High-Resolution Mass Spectrometry (HR-MS): Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 156.072) .
Pharmacological Relevance and Mechanism of Action
Although direct studies on Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine are scarce, its structural analogs exhibit potent inhibition of CDK9/cyclin T, a kinase critical for transcriptional elongation in cancer cells . Key findings from related compounds include:
Compound | CDK9 IC₅₀ (nM) | Selectivity vs. CDK2 | Reference |
---|---|---|---|
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile (12c) | 3.2 | >100-fold | |
N-Methyl-2-(4-methylthiazol-5-yl)ethanamine derivatives | Not tested | N/A |
Mechanistically, these inhibitors bind to the ATP-binding pocket of CDK9, stabilizing the kinase in an inactive conformation . The thiazole ring’s sulfur atom forms a critical hydrogen bond with the kinase’s hinge region, while the ethylamine side chain modulates solubility and membrane permeability .
Future Directions and Research Opportunities
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethylamine side chain to optimize CDK9 affinity and pharmacokinetics.
-
Proteolysis-Targeting Chimeras (PROTACs): Conjugation of the compound to E3 ligase ligands to degrade CDK9 selectively.
-
Combination Therapies: Co-administration with BH3 mimetics (e.g., venetoclax) to enhance apoptosis in resistant cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume